L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt
CAS No.: 63699-78-5
Cat. No.: VC0007525
Molecular Formula: C12H16N4O7
Molecular Weight: 328.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 63699-78-5 |
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Molecular Formula | C12H16N4O7 |
Molecular Weight | 328.28 g/mol |
IUPAC Name | azanium;(2S)-2-amino-5-(3-carboxy-4-nitroanilino)-5-oxopentanoate |
Standard InChI | InChI=1S/C12H13N3O7.H3N/c13-8(12(19)20)2-4-10(16)14-6-1-3-9(15(21)22)7(5-6)11(17)18;/h1,3,5,8H,2,4,13H2,(H,14,16)(H,17,18)(H,19,20);1H3/t8-;/m0./s1 |
Standard InChI Key | GFABNNMTRVBLPZ-QRPNPIFTSA-N |
Isomeric SMILES | C1=CC(=C(C=C1NC(=O)CC[C@@H](C(=O)[O-])N)C(=O)O)[N+](=O)[O-].[NH4+] |
SMILES | C1=CC(=C(C=C1NC(=O)CCC(C(=O)O)N)C(=O)O)[N+](=O)[O-].N |
Canonical SMILES | C1=CC(=C(C=C1NC(=O)CCC(C(=O)[O-])N)C(=O)O)[N+](=O)[O-].[NH4+] |
Chemical Structure and Physicochemical Properties
L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt is a crystalline compound with the molecular formula and a molecular weight of 328.28 g/mol . The structure integrates a glutamic acid backbone modified at the gamma position by a 3-carboxy-4-nitroanilide group, stabilized as an ammonium salt. Key physicochemical characteristics are summarized in Table 1.
Table 1: Physical and Chemical Properties
Property | Value/Description |
---|---|
CAS Number | 63699-78-5 |
Appearance | Slightly yellowish to white crystalline powder |
Solubility | Soluble in water (100 mg/mL) |
Storage Conditions | 2–8°C, protected from light |
Stability | Stable for 24 months under recommended storage |
The compound’s nitro group () and carboxylate moiety () contribute to its reactivity, particularly in enzymatic assays where it acts as a chromogenic substrate. The ammonium counterion enhances solubility, facilitating its use in aqueous biochemical systems .
Biochemical Role and Mechanism of Action
Interaction with Gamma-Glutamyltransferase (GGT)
GGT, a membrane-bound enzyme, catalyzes the transfer of gamma-glutamyl groups from glutathione to acceptor molecules. L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt serves as a synthetic substrate in this reaction, undergoing cleavage at the gamma-glutamyl bond to release 3-carboxy-4-nitroaniline (Figure 1). The reaction proceeds as follows:
The released nitroaniline exhibits strong absorbance at 405 nm, enabling spectrophotometric quantification of GGT activity .
Figure 1: Enzymatic cleavage of L-glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt by GGT.
Role in the Gamma-Glutamyl Cycle
GGT’s activity is central to the gamma-glutamyl cycle, which regulates glutathione recycling and amino acid transport. By facilitating glutathione breakdown, this cycle supports cellular antioxidant defense and detoxification processes. Dysregulation of GGT activity, as measured using this substrate, correlates with pathological conditions such as liver fibrosis and oxidative stress .
Applications in Research and Diagnostics
Clinical Diagnostics
Elevated serum GGT levels are biomarkers for hepatobiliary diseases, including cholestasis and alcoholic liver disease. Laboratories employ L-glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt in automated assays to quantify GGT activity, with intra-assay precision (CV < 5%) and linearity up to 1,000 U/L .
Table 2: Diagnostic Applications of GGT Assays
Condition | GGT Activity Range (U/L) | Clinical Significance |
---|---|---|
Healthy Adults | 9–85 | Baseline metabolic activity |
Alcoholic Hepatitis | 100–500 | Liver cell necrosis |
Biliary Obstruction | 200–1,000 | Cholestasis and ductal injury |
Research Applications
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Enzyme Kinetics: Studies utilizing this substrate have elucidated GGT’s catalytic mechanism, including pH optima (8.0–9.0) and inhibition profiles .
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Drug Development: The compound aids in screening GGT inhibitors, potential therapeutics for diseases linked to oxidative stress.
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Cellular Metabolism: Researchers monitor intracellular GGT activity to study glutathione dynamics in cancer models.
Synthesis and Industrial Production
Laboratory Synthesis
The compound is synthesized via a two-step process:
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Condensation: 5-Amino-2-nitrobenzoic acid reacts with L-glutamic acid derivatives under alkaline conditions.
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Salt Formation: Ammonium hydroxide neutralizes the carboxylate group, yielding the ammonium salt .
Table 3: Synthetic Reaction Conditions
Parameter | Condition |
---|---|
Solvent | Aqueous ethanol |
Temperature | 25–30°C |
Reaction Time | 12–24 hours |
Yield | 60–70% after crystallization |
Industrial Scaling
Continuous flow synthesis improves yield (85–90%) and reduces purification steps. Automated systems ensure batch consistency, critical for pharmaceutical-grade production.
Hazard Statement | Precautionary Measure |
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H301: Toxic if swallowed | Use personal protective equipment |
H311: Toxic skin contact | Avoid inhalation and direct contact |
H331: Toxic if inhaled | Store in ventilated area |
Storage at 2–8°C in amber vials prevents photodegradation. Disposal follows guidelines for nitroaromatic compounds .
Recent Advances and Future Directions
Recent studies explore the compound’s utility beyond diagnostics:
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Nanoparticle Functionalization: Conjugation with gold nanoparticles enhances assay sensitivity for early-stage liver disease detection.
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Theranostic Probes: Radiolabeled derivatives enable simultaneous imaging and quantification of GGT activity in tumors.
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